molecular formula C11H9N5 B1387830 3-(Pyrimidin-5-yl)-1H-indazol-5-amine CAS No. 1175871-66-5

3-(Pyrimidin-5-yl)-1H-indazol-5-amine

Cat. No.: B1387830
CAS No.: 1175871-66-5
M. Wt: 211.22 g/mol
InChI Key: VCBIAJKHBQYINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-5-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a pyrimidine ring at the 3-position and an amine group at the 5-position. The pyrimidine moiety mimics the adenine ring of ATP, enabling competitive binding to kinase active sites, while the indazole scaffold provides structural rigidity and diversity for target engagement .

Properties

IUPAC Name

3-pyrimidin-5-yl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-8-1-2-10-9(3-8)11(16-15-10)7-4-13-6-14-5-7/h1-6H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIAJKHBQYINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653490
Record name 3-(Pyrimidin-5-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175871-66-5
Record name 3-(Pyrimidin-5-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine typically involves the construction of the indazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 5-aminoindazole, which is then coupled with a pyrimidine derivative under catalytic conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as copper or palladium complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Synthesis of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with indazole frameworks. The synthetic routes often utilize various coupling techniques and reagents, allowing for the introduction of different substituents that can enhance biological activity.

Inhibition of Protein Kinases

One of the primary applications of this compound is as an inhibitor of specific protein kinases, particularly those involved in cancer signaling pathways:

  • CHK1 Kinase Inhibition : This compound has been identified as a potent inhibitor of CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK1 can sensitize cancer cells to chemotherapy and radiation therapy .
  • FGFR Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, compounds derived from the indazole scaffold have shown IC50 values in the low nanomolar range against FGFRs .

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, including HL60 and HCT116. The IC50 values reported range from single-digit nanomolar to micromolar levels, indicating strong antiproliferative properties .
  • In Vivo Efficacy : Animal studies have shown that certain derivatives can significantly inhibit tumor growth in xenograft models. For example, one study reported an impressive tumor growth inhibition (TGI) rate of nearly 97% in FGFR-driven xenograft models when treated with a related indazole derivative .

Table 1: Summary of Biological Activities

CompoundTarget KinaseIC50 Value (nM)Cancer TypeReference
This compoundCHK137.2Various cancers
Derivative AFGFR115.0Non-small cell lung cancer
Derivative BFGFR22.0Non-small cell lung cancer
Derivative CFGFR327.5Non-small cell lung cancer

Therapeutic Implications

The ability of this compound to inhibit key kinases involved in tumor progression positions it as a promising candidate for drug development aimed at treating various malignancies. Its selectivity for specific kinases suggests that it may offer a targeted approach to cancer therapy, potentially reducing side effects associated with traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine becomes evident when compared to related indazole and pyrimidine derivatives. Key differences include:

Compound Name Substituent at Indazole 3-Position Core Structure Molecular Weight (g/mol) Key Structural Features
This compound Pyrimidin-5-yl Indazole 236.25 Dual nitrogen atoms in pyrimidine enhance polarity and hydrogen bonding
3-Phenyl-1H-indazol-5-amine Phenyl Indazole 209.25 Hydrophobic phenyl group reduces solubility
3-(2-Fluorophenyl)-1H-indazol-5-amine 2-Fluorophenyl Indazole 227.23 Fluorine increases electronegativity and lipophilicity
3-(Pyridin-4-yl)-1H-indazol-5-amine Pyridin-4-yl Indazole 222.24 Pyridine lacks pyrimidine’s second nitrogen, reducing polarity
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Pyrimidin-2-yl Pyrazole 175.19 Smaller pyrazole core limits π-π interactions

Key Observations :

  • The pyrimidine ring in the target compound improves water solubility compared to phenyl or fluorophenyl analogs .
  • Pyrimidine’s dual nitrogen atoms facilitate stronger interactions with kinase catalytic domains than pyridine .

Anticancer Activity :

  • This compound derivatives (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) exhibit selective inhibition of kinases such as EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range .
  • 3-Phenyl-1H-indazol-5-amine shows moderate activity (IC₅₀ > 1 µM) in the same assays, highlighting the importance of the pyrimidine group for potency .
  • 3-(2-Fluorophenyl)-1H-indazol-5-amine demonstrates improved metabolic stability over non-fluorinated analogs but reduced target affinity due to steric hindrance .

Selectivity :

  • Pyrimidine-containing derivatives exhibit higher selectivity for tyrosine kinases over serine/threonine kinases compared to pyridine-based analogs .

Physicochemical Properties

Property This compound 3-Phenyl-1H-indazol-5-amine 3-(Pyridin-4-yl)-1H-indazol-5-amine
LogP 1.8 2.9 2.1
Water Solubility (mg/mL) 0.45 0.12 0.30
pKa 6.7 (amine), 3.1 (pyrimidine) 6.5 (amine) 6.6 (amine), 4.9 (pyridine)

Key Insights :

  • The pyrimidine group lowers LogP, enhancing aqueous solubility compared to phenyl analogs .
  • The amine group at the 5-position contributes to basicity, aiding protonation in physiological conditions .

Pharmacokinetic and Pharmacodynamic Profiles

  • Absorption : The target compound’s moderate LogP (1.8) balances membrane permeability and solubility, favoring oral bioavailability .
  • Metabolism : Pyrimidine rings are less prone to oxidative metabolism than phenyl groups, reducing first-pass effects .
  • Half-Life : Fluorophenyl analogs (e.g., 3-(2-Fluorophenyl)-1H-indazol-5-amine) exhibit longer half-lives due to fluorine’s metabolic stabilization but suffer from reduced target engagement .

Biological Activity

3-(Pyrimidin-5-yl)-1H-indazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound combines the structural features of pyrimidine and indazole, making it a unique scaffold for drug development. Its potential applications span various therapeutic areas, including oncology and anti-inflammatory treatments.

The compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it inhibits its kinase activity, leading to altered cell cycle progression and apoptosis induction in cancer cells.

Key Mechanisms:

  • Inhibition of CDK2 : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : The compound activates apoptotic pathways, particularly in malignant cells, by influencing mitochondrial signaling .
  • Cell Cycle Alteration : It has been shown to induce G/M phase arrest in various cancer cell lines .

Biological Activity

Research indicates that this compound exhibits significant antiproliferative activity against multiple cancer cell lines. Below is a summary of findings from various studies:

Study Cell Line IC50 (µM) Mechanism
SUNE1 (nasopharyngeal carcinoma)0.88 (similar to cisplatin)Induces mitochondria-mediated apoptosis
A549 (lung carcinoma)0.88Alters cell signaling pathways
MCF7 (breast cancer)0.88Activates caspase-3/7, inducing apoptosis

Case Studies

  • Nasopharyngeal Carcinoma Study : A series of compounds based on indazole were synthesized and evaluated alongside this compound. The results showed potent antiproliferative effects comparable to cisplatin with lower nephrotoxicity .
  • MCF7 Cell Line Evaluation : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis induction, as evidenced by increased Annexin V/PI staining, indicating early and late apoptotic phases .

Comparison with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds known for their biological activities:

Compound Biological Activity
Pyrazolo[3,4-d]pyrimidineKinase inhibition, anticancer properties
Pyrimido[4,5-d]pyrimidineAnticancer agent

The unique combination of indazole and pyrimidine rings in this compound imparts distinct electronic and steric properties that enhance its potential as a therapeutic agent.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds.
  • Cancer Research : Investigated for its potential as a selective CDK2 inhibitor.
  • Pharmaceutical Development : Explored for anti-inflammatory and anticancer activities.

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the structure of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is essential for confirming the aromatic proton environment and pyrimidine-indazole connectivity. Infrared (IR) spectroscopy identifies functional groups like NH2_2 (stretching ~3300–3500 cm1^{-1}). Mass spectrometry determines molecular weight (e.g., ESIMS m/z 206 for a related pyrazole derivative ). X-ray crystallography may resolve ambiguities in regiochemistry, especially when substituents introduce steric or electronic effects .

Q. How are multi-step synthetic routes designed for pyrimidine-indazole hybrids like this compound?

  • Answer : Synthesis typically involves coupling pyrimidine fragments with indazole precursors via Buchwald-Hartwig amination or Ullmann coupling. For example, a pyrimidinyl boronic ester may react with a halogenated indazole under Suzuki-Miyaura conditions. Post-functionalization (e.g., amine protection/deprotection) ensures regioselectivity . Solvent-free or ultrasonic-assisted methods improve yield and reduce reaction time, as seen in analogous pyrazole-amine syntheses .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify energy-minimized pathways. For instance, ICReDD combines computational screening with experimental validation to reduce trial-and-error steps, accelerating optimization of coupling reactions or cyclization steps .

Q. What strategies reconcile contradictory bioactivity data in studies of pyrimidine-indazole derivatives?

  • Answer : Discrepancies in cytotoxicity or enzyme inhibition (e.g., hCA I/II) often arise from assay conditions (e.g., pH, solvent) or substituent effects. Systematic SAR studies are crucial: for example, modifying the pyrimidine’s substituents (e.g., methyl vs. chloro) alters steric bulk and electronic properties, impacting binding affinity. Meta-analyses of in vitro/in vivo data (e.g., IC50_{50} vs. tumor regression rates) clarify translational relevance .

Q. How do solvent-free vs. catalyst-driven synthesis routes impact the scalability of pyrimidine-indazole compounds?

  • Answer : Solvent-free methods (e.g., condensation of barbituric acids with pyrazol-amines) reduce waste and energy consumption but may limit regiochemical control. Catalyst-driven routes (e.g., Pd-mediated cross-coupling) improve specificity but require costly ligands. A hybrid approach—using green solvents (e.g., water under ultrasonication) with recyclable catalysts—balances efficiency and sustainability .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Answer : Accelerated stability studies (40°C/75% RH) assess degradation products via HPLC-MS. Plasma protein binding assays (e.g., equilibrium dialysis) evaluate bioavailability. pH-dependent solubility profiles (e.g., using biorelevant media like FaSSIF/FeSSIF) predict gastrointestinal absorption. NMR or LC-NMR monitors real-time degradation in simulated gastric fluid .

Data-Driven Research Questions

Q. How can researchers address discrepancies in reported NMR data for pyrimidine-indazole derivatives?

  • Answer : Variations in chemical shifts (e.g., δ 8.28–9.10 ppm for pyrimidine protons ) may stem from deuterated solvent effects or tautomerism. Cross-referencing with high-resolution crystallographic data (e.g., CCDC entries) resolves ambiguities. Collaborative platforms like PubChem provide crowdsourced validation of spectral data .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate IC50_{50} values, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares efficacy across derivatives. Machine learning (e.g., random forest regression) identifies structural descriptors (e.g., logP, polar surface area) predictive of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-5-yl)-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-5-yl)-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.